molecular formula C11H15NO5S B2963347 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate CAS No. 85622-75-9

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate

Cat. No.: B2963347
CAS No.: 85622-75-9
M. Wt: 273.3
InChI Key: ZSHBIQSHCZPYLV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate is a sulfonamide-containing ester derivative with a methoxy-substituted aromatic ring. Its molecular structure comprises a propanoate backbone esterified with a methyl group, a sulfonamide linkage (-SO2NH-), and a 4-methoxyphenyl substituent. Structural analogs highlighted in this article share core features such as sulfonamide linkages, aromatic substituents, and ester/acid functionalities, enabling comparative analysis of physicochemical and biological properties .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)17-3)12-18(14,15)10-6-4-9(16-2)5-7-10/h4-8,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHBIQSHCZPYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate typically involves the reaction of alanine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted analogs of the original compound .

Scientific Research Applications

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate 4-OCH3 on phenyl, methyl ester C11H15NO5S ~273.3 (calculated) Not explicitly reported
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate 4-CH3 on phenyl, 3-phenylpropanoate ester C17H19NO4S 333.4 No bioactivity data provided
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid 2-OCH3 on phenyl, propanoic acid C17H19NO5S 349.4 No explicit bioactivity reported
2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide 4-OCH3 on phenyl, hydrazinecarbothioamide C17H19N3O2S 329.4 High antioxidant activity (DPPH assay)

Key Observations :

  • Substituent Position: The position of methoxy groups (e.g., 4-OCH3 vs. 2-OCH3) significantly impacts electronic and steric effects.
  • Ester vs. Acid: Methyl/ethyl esters (e.g., Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate ) generally exhibit higher lipophilicity than carboxylic acids (e.g., 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid ), affecting solubility and membrane permeability.

Biological Activity

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate, also known as a sulfonamide derivative, is an organic compound with the molecular formula C₁₁H₁₅NO₅S. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a methoxy group attached to a phenyl ring, which significantly influences its biological activity and solubility. The synthesis typically involves the reaction of alanine methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

PropertyValue
Molecular FormulaC₁₁H₁₅NO₅S
Molecular Weight273.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar sulfonamide structures have been reported to selectively inhibit Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. The sulfonyl group is known to interact with various proteins and enzymes, potentially leading to reduced inflammation . In vitro studies have demonstrated that related sulfonamide compounds can modulate immune responses, suggesting that this compound may similarly affect inflammatory cytokine production.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of related sulfonamide derivatives found that certain compounds exhibited IC₅₀ values lower than standard antibiotics, indicating superior potency .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, potentially inhibiting enzyme activity critical for microbial growth and inflammatory processes .
  • Cytotoxicity Assessment : In cytotoxicity assays against human cell lines, derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits inflammatory cytokine production
CytotoxicitySelective toxicity towards cancer cells

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